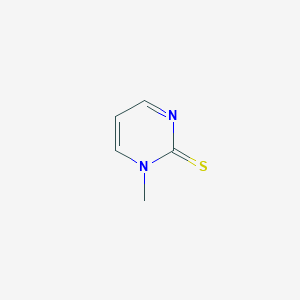

1-Methyl-1,2-dihydropyrimidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-7-4-2-3-6-5(7)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKHMDBDWXLJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 1,2 Dihydropyrimidine 2 Thione and Its Analogues

Multi-Component Reaction Strategies

The convergence and atom economy of multi-component reactions make them highly efficient for the synthesis of complex molecules like 1-Methyl-1,2-dihydropyrimidine-2-thione from simple precursors. The Biginelli reaction stands as the cornerstone of this approach.

Biginelli Reaction: Historical Development and Modern Adaptations for Thione Synthesis

First reported by Pietro Biginelli in 1893, the classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335). To synthesize the target thione derivatives, urea is replaced with thiourea (B124793). For the synthesis of 1-Methyl-1,2-dihydropyrimidine-2-thione and its N1-substituted analogues, a monosubstituted thiourea, such as N-methylthiourea, is utilized.

The reaction mechanism is believed to proceed through several potential pathways, with the formation of an N-acyliminium ion intermediate being widely accepted. This intermediate then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine-2-thione ring.

Modern adaptations have focused on improving the often low yields and harsh conditions of the original protocol. These advancements include the use of a wide array of catalysts, alternative energy sources like microwave irradiation, and solvent-free reaction conditions to enhance efficiency and greenness. A significant modification for the synthesis of the title compound and its analogues is the strategic use of N-substituted thioureas, which directly incorporates the desired substituent at the N1 position of the pyrimidine (B1678525) ring.

Catalytic Systems in Biginelli-Type Condensations

The development of novel and efficient catalysts has been a major driving force in the evolution of the Biginelli reaction for the synthesis of 1-Methyl-1,2-dihydropyrimidine-2-thione and its analogues. These catalysts serve to activate the substrates and facilitate the key bond-forming steps of the reaction.

Lewis acids are effective catalysts for the Biginelli reaction, as they can activate both the aldehyde and the β-ketoester components. A variety of Lewis acids have been employed in the synthesis of dihydropyrimidine-2-thiones. For the synthesis of N1-substituted analogues, the use of a Lewis acid promoter with an N-substituted thiourea has proven effective. For instance, chlorotrimethylsilane (B32843) (TMSCl) in N,N-dimethylformamide (DMF) has been successfully used to promote the reaction between an aldehyde, a β-ketoester, and an N-substituted thiourea to yield N1-alkyl- and N1-aryl-3,4-dihydropyrimidin-2(1H)-thiones in excellent yields. The role of TMSCl is to act as a promoter and a water scavenger, thus driving the reaction towards the product.

Other Lewis acids such as tin(II) chloride (SnCl₂), zinc iodide (ZnI₂), and metal-organic frameworks like cadmium-based covalent organic frameworks (Cd-COF) have also been investigated for their catalytic activity in Biginelli-type reactions. These catalysts offer advantages such as mild reaction conditions and high yields.

Brønsted acids were the original catalysts used by Biginelli and continue to be widely employed. Common Brønsted acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA) effectively catalyze the condensation. Chiral Brønsted acids, like certain phosphoric acid derivatives, have been utilized to achieve enantioselective synthesis of dihydropyrimidine (B8664642) derivatives. While less common, base catalysis has also been reported for the Biginelli reaction. Organic bases like piperidine (B6355638) can promote the reaction, although sometimes leading to the formation of side products. The choice of Brønsted acid or base can significantly influence the reaction rate and yield, depending on the specific substrates used.

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reusability, contributing to more sustainable synthetic processes. A range of solid acid catalysts, including clays (B1170129) like montmorillonite, and silica-supported catalysts have been effectively used in the Biginelli reaction. For instance, nano-TiCl₄·SiO₂ has been shown to be an efficient heterogeneous catalyst. The high surface area and Lewis acidic sites of such nanocatalysts can lead to enhanced catalytic activity and shorter reaction times. Ammonium (B1175870) molybdate (B1676688) has also been explored as a catalyst, showcasing the versatility of metal-based compounds in promoting this reaction. These solid-supported catalysts can often be easily separated from the reaction mixture by simple filtration, allowing for their reuse in subsequent reactions without a significant loss of activity.

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for a variety of organic transformations, including the Biginelli reaction. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and catalysts. Both Brønsted acidic and Lewis acidic ionic liquids have been successfully employed to catalyze the synthesis of dihydropyrimidine-2-thiones. For example, 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids can act as effective catalysts, often under solvent-free conditions, leading to high yields and short reaction times. The reusability of the ionic liquid is another key advantage of this methodology.

Solvent Effects and Solvent-Free Methodologies in Biginelli Reactions

The choice of solvent can significantly influence the outcome of the Biginelli reaction. While traditional protocols often employ protic solvents like ethanol (B145695), research has shown that the dielectric constant of the solvent plays a crucial role, with more polar solvents generally leading to higher yields. researchgate.netjsynthchem.com For instance, a comparative study on the synthesis of dihydropyrimidin-2(1H)-ones/thiones demonstrated that highly polar as well as highly non-polar solvents can result in lower yields, with solvents of intermediate polarity like ethanol and acetonitrile (B52724) often providing a good balance. researchgate.net

In a move towards greener chemistry, solvent-free conditions have been extensively explored and have shown considerable promise. tandfonline.comiau.ir These methods not only reduce environmental pollution but also often lead to shorter reaction times, simpler work-up procedures, and improved yields. nih.govnih.gov The reaction of an aldehyde, ethyl acetoacetate, and a urea or thiourea derivative can be effectively carried out by heating the neat mixture, often in the presence of a catalyst. kashanu.ac.ir Various catalysts, including Brønsted acidic ionic liquids and silica (B1680970) chloride, have been successfully employed under solvent-free conditions to produce dihydropyrimidinones and their thione analogues in high yields. nih.govnih.gov

Below is a table summarizing the effect of different solvents on the yield of a model Biginelli reaction.

| Solvent | Dielectric Constant (approx.) | Yield (%) |

| Dichloromethane | 9.1 | 75 |

| Tetrahydrofuran | 7.6 | 80 |

| Acetonitrile | 37.5 | 92 |

| Ethanol | 24.6 | 88 |

| Toluene | 2.4 | 70 |

| Ethylene Glycol | 37 | 82 |

| Solvent-Free | N/A | 95 |

Note: The data presented are illustrative and compiled from various studies on Biginelli reactions. Actual yields may vary depending on the specific substrates and catalysts used.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Biginelli synthesis of dihydropyrimidinones and their thione analogues. asianpubs.orgresearchgate.net This technique often leads to a dramatic reduction in reaction times, from hours to minutes, along with an improvement in product yields. asianpubs.org Microwave-assisted synthesis can be performed both in the presence of a solvent and under solvent-free conditions. nih.gov

The combination of microwave irradiation with solvent-free conditions represents a particularly green and efficient approach. banglajol.info For example, the reaction of an aldehyde, a β-keto ester, and a urea or thiourea can be carried out by adsorbing the reactants onto a solid support or using a catalyst that efficiently absorbs microwaves, leading to rapid heating and reaction. researchgate.net Catalysts such as sulfamic acid and lanthanum oxide have been effectively used in microwave-assisted, solvent-free Biginelli reactions, providing excellent yields of the desired products. asianpubs.orgnih.gov The use of chlorotrimethylsilane (TMSCl) as a catalyst under microwave irradiation has also been reported for the synthesis of bis(dihydropyrimidinone)benzenes, achieving high yields in very short reaction times. nih.gov

A comparative study highlights the advantages of microwave-assisted synthesis over conventional heating for a model Biginelli reaction:

| Method | Catalyst | Solvent | Time | Yield (%) |

| Conventional Heating | Sulfamic acid | Ethanol | 5-7 h | 82-92 |

| Microwave Irradiation | Sulfamic acid | None | 3-5 min | 89-96 |

Note: This table illustrates the typical improvements observed with microwave-assisted synthesis compared to conventional heating methods.

Exploration of Alternative Reaction Components and Their Impact on Product Diversity

To expand the structural diversity of compounds accessible through the Biginelli reaction, researchers have explored the use of alternative components in place of the traditional aldehyde, β-ketoester, and urea/thiourea. researchgate.net

Alternative Aldehyde Components: While aromatic aldehydes are classic substrates, the reaction can also accommodate aliphatic aldehydes, although sometimes with lower efficiency. ic.ac.uk The use of masked carbonyl functionalities, such as acylals, has also been reported. nih.gov

Alternative β-Ketoester Components: The β-ketoester component can be varied significantly to introduce different substituents at the C5 and C6 positions of the dihydropyrimidine ring. nih.gov Alternatives to β-ketoesters include:

1,3-Diketones: Compounds like acetylacetone (B45752) have been widely used, leading to products with an acetyl group at the C5 position. mdpi.comnih.gov

Keto Amides and Keto Acids: These introduce amide and carboxylic acid functionalities, respectively. nih.gov

Cyclic β-Dicarbonyl Compounds: The use of dimedone or indane-1,3-dione leads to the formation of fused heterocyclic systems. mdpi.com

β-Ketophosphonates: The reaction with β-ketophosphonates provides access to dihydropyrimidin-2(1H)-one-phosphonates. mdpi.com

Alternative Urea/Thiourea Components: The use of substituted ureas and thioureas, such as N-methylthiourea, is essential for producing N-substituted dihydropyrimidines like 1-Methyl-1,2-dihydropyrimidine-2-thione. organic-chemistry.org Guanidine can also be used to yield 2-amino-1,4-dihydropyrimidines. nih.gov The use of N,N'-disubstituted (thio)ureas can also be employed, although this can sometimes lead to different reaction pathways. nih.gov

The following table showcases the product diversity achievable by varying the reaction components.

| Aldehyde | β-Dicarbonyl Compound | (Thio)urea Component | Resulting Product Type |

| Benzaldehyde | Ethyl Acetoacetate | N-Methylthiourea | 1-Methyl-4-phenyl-6-methyl-1,2-dihydropyrimidine-2-thione-5-carboxylate |

| 4-Chlorobenzaldehyde | Acetylacetone | Thiourea | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione |

| Formaldehyde | Dimedone | N,N'-Dimethylurea | Fused Bicyclic Dihydropyrimidinone |

| Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | 5-Diethoxyphosphoryl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one |

Post-Synthetic Derivatization Strategies

Further structural diversification of 1-Methyl-1,2-dihydropyrimidine-2-thione and its analogues can be achieved through various post-synthetic modifications of the pre-formed dihydropyrimidine ring.

N-Alkylation and S-Alkylation Reactions of the Thione Moiety

The dihydropyrimidine-2-thione core offers multiple sites for alkylation. The thione group can exist in tautomeric forms, allowing for either S-alkylation to form a 2-(alkylthio)pyrimidine or N-alkylation. In the case of 1-Methyl-1,2-dihydropyrimidine-2-thione, the N1 position is already substituted. Therefore, further N-alkylation would occur at the N3 position.

Selective N-alkylation can be achieved using various bases and alkylating agents. researchgate.net For instance, the use of a sterically hindered base may favor mono-alkylation. researchgate.net S-alkylation is also a common transformation. For example, ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates can react with reagents like bromomalononitrile, leading to S-alkylation followed by cyclization to form thiazolo[3,2-a]pyrimidine derivatives. nih.gov

Nucleophilic Substitution Reactions for Structural Modification

The dihydropyrimidine ring can undergo nucleophilic substitution reactions, particularly after modification of the thione group. For instance, the 2-(alkylthio) group formed via S-alkylation can act as a leaving group, allowing for its displacement by various nucleophiles. This strategy provides a route to introduce a wide range of functionalities at the C2 position of the pyrimidine ring.

Furthermore, N-alkylpyrimidinium salts are more susceptible to nucleophilic attack and subsequent ring transformations. wur.nl The reaction of these salts with nucleophiles can lead to the formation of a 1,6-dihydropyrimidine derivative, which can then undergo ring opening and recyclization to form different heterocyclic systems. wur.nl

Oxidative Transformations of the Dihydropyrimidine Ring System

The dihydropyrimidine ring can be aromatized to the corresponding pyrimidine ring through oxidation. researchgate.net This transformation is a key metabolic pathway for dihydropyridine-type drugs and can be achieved synthetically using various oxidizing agents. scipedia.commdpi.com A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidinones involves the use of a catalytic amount of a copper salt with tert-butylhydroperoxide as the terminal oxidant. nih.gov

The oxidation of dihydropyrimidine-2-thiones has also been studied. While strong oxidants like potassium peroxydisulfate (B1198043) may not yield the desired pyrimidine-2(1H)-thione, evidence for its formation has been obtained using milder reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under microwave irradiation. researchgate.net

Formation of Condensed Polycyclic Structures Incorporating the Thione Unit

The synthesis of condensed polycyclic structures that incorporate the 1,2-dihydropyrimidine-2-thione unit is a significant area of research, primarily leveraging multicomponent reactions. These methodologies allow for the efficient construction of complex molecular architectures from simple precursors. The Biginelli reaction and its variations are central to these synthetic strategies, particularly when cyclic carbonyl compounds are used as one of the key components. nih.govencyclopedia.pub

A prominent strategy involves the one-pot, three-component condensation of a cyclic 1,3-dicarbonyl compound, an aldehyde, and thiourea (or its N-methylated analogue). This approach directly yields a fused pyrimidine-2-thione system. For instance, the reaction between indane-1,3-dione, various substituted benzaldehydes, and thiourea leads to the formation of tricyclic 3,4-dihydropyrimidine-2-thione derivatives. nih.govencyclopedia.pubnih.gov Modern synthetic enhancements, such as the use of microwave irradiation, have been shown to facilitate the synthesis of indeno[1,2-d]pyrimidine-2-thiones, often resulting in excellent yields and shorter reaction times. nih.govencyclopedia.pubmdpi.com Subsequent derivatization, such as alkylation, can be performed on the dihydropyrimidine-2(1H)-thione products to introduce substituents like the N-1 methyl group. nih.govencyclopedia.pubmdpi.com

Similarly, other cyclic ketones can be employed to generate different fused systems. The condensation of 6-methoxy-1-tetralone (B92454) with aromatic aldehydes and thiourea, catalyzed by an acidic ionic liquid under solvent-free conditions, produces tetracyclic fused dihydropyrimidines in high yields. nih.govencyclopedia.pub

Beyond the initial ring formation, the dihydropyrimidine-2-thione scaffold serves as a versatile building block for constructing even more complex polycyclic systems through further cyclization reactions. mdpi.com One such example involves the Biginelli condensation to form isoxazolyl-dihydropyrimidine-thione carboxylates. These intermediates, upon heating with an amine such as 3-amino-5-methylisoxazole (B124983) in a high-boiling solvent like diphenyl ether, undergo a novel cyclization to yield 2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-one compounds. mdpi.com Another approach uses a 5-acetyl-dihydropyrimidin-2(1H)-thione as a starting material to synthesize fused systems like isoxazolo[5,4-d]pyrimidine (B13100350) and pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

These synthetic methodologies are summarized in the table below, highlighting the key reactants and the resulting condensed polycyclic structures.

| Starting Materials | Reaction Type | Resulting Polycyclic Structure | Key Conditions/Catalysts |

|---|---|---|---|

| Indane-1,3-dione, Aromatic Aldehyde, Thiourea | Biginelli-like Condensation | Indeno[1,2-d]pyrimidine-2-thione | Microwave Irradiation |

| 6-Methoxy-1-tetralone, Aromatic Aldehyde, Thiourea | Biginelli-like Condensation | Fused Dihydropyrimidine (tetracyclic) | Acidic Ionic Liquid, Solvent-free |

| Isoxazolyl-dihydropyrimidine-thione carboxylate, 3-Amino-5-methylisoxazole | Thermal Cyclization | 2-Thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-one | Diphenyl ether, 200°C |

| 5-Acetyl-dihydropyrimidin-2(1H)-thione | Further Cyclization | Isoxazolo[5,4-d]pyrimidine / Pyrazolo[3,4-d]pyrimidine | Not specified |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Methyl-1,2-dihydropyrimidine-2-thione, ¹H and ¹³C NMR provide fundamental information about the proton and carbon frameworks, while more advanced NMR techniques can probe dynamic processes and subtle electronic features.

The ¹H NMR spectrum of 1-Methyl-1,2-dihydropyrimidine-2-thione is expected to show distinct signals for each of its unique proton environments. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including the effects of adjacent heteroatoms and the thione group.

Based on data from structurally similar dihydropyrimidine-2-thiones, the following proton signals can be anticipated:

N1-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen. This signal is typically observed in the range of δ 3.0-3.5 ppm.

Ring Protons: The protons on the dihydropyrimidine (B8664642) ring will exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at the C4 position is expected to appear as a multiplet, influenced by coupling to adjacent protons. The olefinic protons at C5 and C6 would also show distinct signals, with their chemical shifts and coupling constants providing valuable information about the ring's conformation. In related dihydropyrimidine-2-thione structures, the C4-H proton often appears around δ 5.0-5.5 ppm. nih.govscielo.br

NH Proton: If the compound exists in a tautomeric form with a proton on the second nitrogen (N3), a signal for this NH proton would be observed. This signal is often broad and its chemical shift can be highly dependent on the solvent and concentration. In many dihydropyrimidine-2-thiones, this NH proton resonates downfield, often above δ 9.0 ppm. scielo.br

Interactive Data Table: Expected ¹H NMR Chemical Shifts for 1-Methyl-1,2-dihydropyrimidine-2-thione

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | 3.0 - 3.5 | Singlet |

| C4-H | 5.0 - 5.5 | Multiplet |

| C5-H | Varies | Multiplet |

| C6-H | Varies | Multiplet |

| N3-H (if present) | > 9.0 | Broad Singlet |

Note: The exact chemical shifts and multiplicities will depend on the solvent used and the specific substitution pattern of the dihydropyrimidine ring.

The ¹³C NMR spectrum provides information about the carbon skeleton of 1-Methyl-1,2-dihydropyrimidine-2-thione. Each unique carbon atom will give rise to a distinct signal.

Key expected signals in the ¹³C NMR spectrum include:

Thione Carbon (C2): The carbon of the C=S group is characteristically deshielded and appears significantly downfield, typically in the range of δ 170-180 ppm. scielo.br

N1-Methyl Carbon: The carbon of the N1-methyl group will resonate in the aliphatic region, generally between δ 30-40 ppm.

Ring Carbons: The chemical shifts of the C4, C5, and C6 carbons will provide further confirmation of the ring structure. The sp³-hybridized C4 is expected to appear around δ 50-60 ppm, while the sp²-hybridized C5 and C6 will be in the olefinic region. scielo.br

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 1-Methyl-1,2-dihydropyrimidine-2-thione

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=S) | 170 - 180 |

| C4 | 50 - 60 |

| C5 | Varies (olefinic) |

| C6 | Varies (olefinic) |

| N1-CH₃ | 30 - 40 |

Note: These are approximate ranges based on related structures and can be influenced by solvent and other structural features.

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as conformational equilibria and restricted bond rotation. In 1-Methyl-1,2-dihydropyrimidine-2-thione, the dihydropyrimidine ring may exist in different conformations, such as boat or skew-boat forms.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may become slow enough to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence of the signals into a time-averaged spectrum. Analysis of the coalescence temperature and the chemical shift differences between the conformers can provide quantitative information about the energy barriers to conformational change.

The potential for thione-thiol tautomerism is a key structural feature of 1-Methyl-1,2-dihydropyrimidine-2-thione. The compound can exist in the thione form (C=S) or the thiol form (S-H). Advanced NMR techniques, particularly ¹⁵N NMR, can be highly informative in studying this equilibrium. The chemical shift of the nitrogen atoms is significantly different in the two tautomeric forms. researchgate.net

Furthermore, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can help to establish the predominant tautomer and the conformation of the molecule in solution.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Tautomeric Form Determination

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1-Methyl-1,2-dihydropyrimidine-2-thione, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

C=S Stretch: The thiocarbonyl group typically exhibits a stretching vibration in the region of 1250-1020 cm⁻¹. The exact position and intensity of this band can be influenced by the surrounding molecular structure.

C=C and C=N Stretches: The double bonds within the dihydropyrimidine ring will give rise to stretching vibrations in the 1680-1470 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretches from the methyl group and the sp³-hybridized ring carbons are expected in the 3000-2850 cm⁻¹ range. Olefinic C-H stretches will appear slightly above 3000 cm⁻¹.

N-H Stretch: If the thiol tautomer is present in significant amounts, a broad N-H stretching band would be observed in the region of 3500-3300 cm⁻¹. The absence or presence and the characteristics of this band can provide strong evidence for the predominant tautomeric form in the solid state (for KBr pellets or ATR-FTIR) or in solution. scielo.br

S-H Stretch: The thiol (S-H) group, if present in the thiol tautomer, would show a weak absorption band around 2600-2550 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for 1-Methyl-1,2-dihydropyrimidine-2-thione

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (if present) | 3500 - 3300 |

| C-H Stretch (olefinic) | > 3000 |

| C-H Stretch (aliphatic) | 3000 - 2850 |

| S-H Stretch (if present) | 2600 - 2550 |

| C=C and C=N Stretches | 1680 - 1470 |

| C=S Stretch | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomeric Equilibrium Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique is particularly useful for studying conjugated systems and can be employed to investigate tautomeric equilibria.

The thione and thiol tautomers of 1-Methyl-1,2-dihydropyrimidine-2-thione are expected to have distinct UV-Vis absorption spectra due to differences in their electronic structures. The thione tautomer, with its C=S chromophore, will have a characteristic n→π* transition at a longer wavelength (lower energy) and a more intense π→π* transition at a shorter wavelength. The thiol tautomer, which is aromatic, will also exhibit π→π* transitions, but at different wavelengths compared to the thione form.

By measuring the UV-Vis spectrum in different solvents of varying polarity, it is possible to shift the tautomeric equilibrium. Polar solvents tend to stabilize the more polar thione tautomer, while nonpolar solvents may favor the thiol form. cdnsciencepub.com This solvent-dependent shift in the absorption maxima and their relative intensities can be used to study the position of the tautomeric equilibrium and to estimate the equilibrium constant.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination

For a molecule to be analyzed by SCXRD, it must first be grown as a high-quality single crystal. The crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for 1-Methyl-1,2-dihydropyrimidine-2-thione is not prominently available in the reviewed literature, the analysis of closely related dihydropyrimidine-2(1H)-thione derivatives provides valuable insight into the structural characteristics that can be expected. For instance, the SCXRD analysis of an acetophenone-based dihydropyrimidine-2(1H)-thione derivative revealed a nonplanar, six-membered ring with an envelope conformation. nih.gov Such studies also elucidate the intricate network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. nih.gov

The data obtained from an SCXRD experiment is typically presented in a crystallographic information file (CIF) and includes key parameters as illustrated in the table below for a representative dihydropyrimidine-2(1H)-thione derivative.

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a Dihydropyrimidine-2(1H)-thione Derivative nih.gov Note: This data is for a related compound and serves as an example of the parameters obtained from SCXRD analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H22N2OS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.654(3) |

| b (Å) | 9.123(3) |

| c (Å) | 12.543(4) |

| α (°) | 85.34(2) |

| β (°) | 81.67(2) |

| γ (°) | 73.21(2) |

| Volume (ų) | 934.5(5) |

| Z (Molecules per unit cell) | 2 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For 1-Methyl-1,2-dihydropyrimidine-2-thione (C₅H₆N₂S), the exact molecular weight is 126.18 g/mol . In a typical mass spectrum, this would be observed as a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 126.

Electron Ionization (EI) is a common MS technique where the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation pattern is often characteristic of the molecule's structure. Studies on similar pyrimidinethiones show that the molecular ion peak is often stable, and fragmentation occurs through predictable pathways. sapub.org Common fragmentation patterns for pyrimidine (B1678525) derivatives can involve the loss of small, stable molecules or radicals. sapub.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures, assessing product purity, and studying metabolic pathways. nih.govjmchemsci.com In the context of synthesizing 1-Methyl-1,2-dihydropyrimidine-2-thione, LC-MS would be used to confirm the presence of the desired product in the reaction mixture and ensure that impurities have been removed after purification. The liquid chromatography component separates the target compound from starting materials and byproducts, while the mass spectrometer provides confirmation of its identity via its mass-to-charge ratio.

Table 2: Predicted Mass Spectrometry Data for 1-Methyl-1,2-dihydropyrimidine-2-thione

| Parameter | Expected Value | Information Provided |

|---|---|---|

| Molecular Formula | C₅H₆N₂S | Elemental Composition |

| Molecular Weight | 126.18 g/mol | Confirmation of Identity |

| [M]⁺ Peak (EI-MS) | m/z 126 | Molecular Ion |

| [M+H]⁺ Peak (ESI-MS) | m/z 127 | Protonated Molecular Ion |

Chromatographic Techniques for Reaction Monitoring and Product Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are fundamental to the synthesis and purification of organic compounds like 1-Methyl-1,2-dihydropyrimidine-2-thione.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. mercer.eduumich.edu A small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). Different compounds in the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. mercer.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Column Chromatography is a preparative technique used to separate and purify the desired product from a reaction mixture on a larger scale. umich.edu The crude product is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina). An eluent (mobile phase) is then passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the isolation of the pure compound. The choice of eluent system is critical for effective separation and is often determined by preliminary TLC analysis. For dihydropyrimidine derivatives, common solvent systems for column chromatography include mixtures of hexanes and ethyl acetate. umich.edu

Table 3: Typical Chromatographic Conditions for Dihydropyrimidine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | Reaction monitoring, purity check |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 3:7 v/v) umich.edu | Product isolation and purification |

Computational and Theoretical Investigations of 1 Methyl 1,2 Dihydropyrimidine 2 Thione

Quantum Chemical Calculations (e.g., DFT Methods)

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of dihydropyrimidine-2-thione systems due to its balance of accuracy and computational cost. nih.gov The B3LYP functional, combined with basis sets such as 6-31G* or 6-311+G(d,p), is commonly employed for geometry optimization, frequency calculations, and electronic property analysis of such heterocyclic compounds. nih.govresearchgate.netnih.gov

Theoretical calculations are used to determine the most stable three-dimensional structure of 1-Methyl-1,2-dihydropyrimidine-2-thione. Geometry optimization performed using DFT methods, such as B3LYP with the 6-31G* basis set, predicts the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. nih.govmdpi.com

Table 1: Representative Calculated Geometric Parameters for a Dihydropyrimidine-2-thione Ring Note: These are typical values based on DFT calculations of related structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2=S | 1.675 | N1-C2-N3 | 118.5 |

| N1-C2 | 1.380 | C2-N3-C4 | 124.0 |

| N3-C2 | 1.375 | N3-C4-C5 | 121.0 |

| N1-C6 | 1.460 | C4-C5-C6 | 119.5 |

| C4-C5 | 1.350 | C5-C6-N1 | 122.0 |

| C5-C6 | 1.510 | C6-N1-C2 | 125.0 |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Table 2: Representative FMO Energies and Related Quantum Chemical Descriptors Note: Values are based on DFT/B3LYP calculations for analogous compounds. nih.gov

| Parameter | Value (eV) | Description |

| EHOMO | -6.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability |

| Hardness (η) | 2.0 to 2.5 | Measures resistance to change in electron distribution |

| Softness (S) | 0.4 to 0.5 | Reciprocal of hardness, indicates reactivity |

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

Infrared (IR) Spectra: Theoretical vibrational frequencies are calculated to simulate the IR spectrum. For 1-Methyl-1,2-dihydropyrimidine-2-thione, key predicted vibrations would include the C=S stretching frequency (typically around 1100-1200 cm⁻¹), N-H stretching (for the N3-H, around 3200-3400 cm⁻¹), and C-N stretching modes. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). These calculations can help in assigning experimental signals and confirming the molecular structure, including the effects of the N-methyl group on the shifts of adjacent protons and carbons. scielo.brnih.gov

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions, predicting the absorption wavelengths (λmax) and oscillator strengths that characterize the UV-Vis spectrum. The transitions often involve promotions from the HOMO to the LUMO (π → π* transitions) or from non-bonding orbitals to π* orbitals (n → π* transitions). researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. For 1-Methyl-1,2-dihydropyrimidine-2-thione, the most negative potential is expected to be localized around the highly electronegative sulfur atom of the thione group. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the N3 nitrogen. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactivity, highlighting the electron-rich thione group as a primary site for interaction with electrophiles and the N-H proton as a potential hydrogen bond donor. mdpi.com

Thermodynamic and Kinetic Studies of Tautomeric Equilibria

1-Methyl-1,2-dihydropyrimidine-2-thione can exist in a tautomeric equilibrium with its thiol form, 1-Methyl-2-mercaptopyrimidine. Computational methods are essential for quantifying the relative stabilities of these tautomers and the energy barrier for their interconversion.

Calculations performed in the gas phase using DFT methods consistently show that for related 2-mercaptopyrimidine (B73435) systems, the thiol form is often more stable than the thione form by several kcal/mol. nih.gov However, this preference is highly dependent on the environment.

In the solid state and in polar solvents, the equilibrium typically shifts significantly to favor the more polar thione tautomer. researchgate.net This is due to stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which preferentially stabilize the thione form. Computational models can simulate solvent effects using implicit models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules. Studies on analogous compounds have shown that the presence of even a single water molecule can dramatically lower the energy barrier for proton transfer and stabilize the thione form relative to the thiol. nih.gov The thione tautomer is generally favored in polar solvents like ethanol (B145695) and water. researchgate.net

Table 3: Representative Calculated Relative Energies for Thione-Thiol Tautomerism Note: Values are based on DFT calculations for 2-mercaptopyrimidine. nih.gov

| Tautomer Form | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |

| Thione | +3.41 kcal/mol | 0.00 kcal/mol (More Stable) |

| Thiol | 0.00 kcal/mol (More Stable) | +6.47 kcal/mol |

Based on a thorough review of the available scientific literature, a comprehensive article focusing solely on the computational and theoretical investigations of 1-Methyl-1,2-dihydropyrimidine-2-thione , as per the specified outline, cannot be generated at this time.

The search for dedicated research on this specific compound did not yield the necessary data required to populate the detailed sections and subsections of the requested article, which include:

Computational Modeling of Thione-Thiol Tautomerism in Solution and Solid State

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies:No specific molecular dynamics simulation studies focused on the conformational stability or interaction patterns of 1-Methyl-1,2-dihydropyrimidine-2-thione could be located.

Due to the strict instructions to focus solely on 1-Methyl-1,2-dihydropyrimidine-2-thione and not introduce information from other compounds, it is not possible to fulfill the request with the required scientific accuracy and depth. The necessary computational and theoretical data for this specific molecule does not appear to be available in the public scientific domain based on the conducted searches.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of the Biginelli Multicomponent Reaction for Thione Formation

The formation of the dihydropyrimidine-2-thione ring is not governed by a single, universal mechanism. Three primary pathways are widely accepted: the iminium ion mechanism, the enamine mechanism, and the Knoevenagel condensation pathway. chim.itunair.ac.id The prevailing mechanism is often dictated by the specific reactants, catalysts, and reaction conditions.

The iminium ion mechanism is the most widely accepted and frequently operating pathway, particularly under acidic conditions. chim.itresearchgate.net The reaction sequence begins with the acid-catalyzed condensation of the aldehyde and N-methylthiourea. This initial step forms a hemiaminal, which then dehydrates to generate a crucial N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the nucleophilic enol form of the β-dicarbonyl compound. Subsequent cyclization through the attack of the remaining nitrogen atom onto a carbonyl group, followed by a final dehydration step, yields the 1-Methyl-1,2-dihydropyrimidine-2-thione product. organic-chemistry.orgillinois.edu Spectroscopic evidence has corroborated the dominance of the iminium ion mechanism in many Biginelli reactions. researchgate.net

Key Steps of the Iminium Ion Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Acid-catalyzed reaction between an aldehyde and N-methylthiourea. | Hemiaminal |

| 2 | Dehydration of the hemiaminal. | N-acyliminium ion |

| 3 | Nucleophilic attack by the enol of the β-dicarbonyl compound on the iminium ion. | Open-chain adduct |

| 4 | Intramolecular cyclization via nucleophilic attack of the second nitrogen. | Cyclic intermediate |

| 5 | Dehydration of the cyclic intermediate. | Final product |

Alternatively, the reaction can proceed via an enamine intermediate. chim.it In this pathway, the initial reaction occurs between the β-dicarbonyl compound and N-methylthiourea to form an enamine, specifically a β-thioureido-α,β-unsaturated carbonyl compound (a thioureidocrotonate). chim.itresearchgate.net This enamine then reacts with the aldehyde. The subsequent steps involve cyclization and dehydration to furnish the final dihydropyrimidine-2-thione ring. This mechanism has been shown to operate under specific catalytic conditions, for instance, when promoted by antimony(III) chloride. chim.it

Key Steps of the Enamine Mechanism

| Step | Description | Intermediate |

|---|---|---|

| 1 | Condensation of the β-dicarbonyl compound and N-methylthiourea. | Enamine (Thioureidocrotonate) |

| 2 | Reaction of the enamine with the aldehyde. | Open-chain adduct |

| 3 | Intramolecular cyclization. | Cyclic intermediate |

| 4 | Dehydration of the cyclic intermediate. | Final product |

The third potential route begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) group of the β-dicarbonyl compound. chim.itnih.gov This acid-catalyzed step generates an α,β-unsaturated carbonyl compound (an alkylidene-β-dicarbonyl). This intermediate then undergoes a conjugate addition reaction with N-methylthiourea. The final product is formed after an intramolecular cyclization and dehydration sequence. wikipedia.orgresearchgate.net

Key Steps of the Knoevenagel Condensation Pathway

| Step | Description | Intermediate |

|---|---|---|

| 1 | Knoevenagel condensation of the aldehyde and β-dicarbonyl compound. | α,β-Unsaturated carbonyl compound |

| 2 | Michael-type conjugate addition of N-methylthiourea. | Open-chain adduct |

| 3 | Intramolecular cyclization via nucleophilic attack of the second nitrogen. | Cyclic intermediate |

| 4 | Dehydration of the cyclic intermediate. | Final product |

Reactivity Profiles of the 1,2-Dihydropyrimidine-2-thione Ring System

The 1,2-dihydropyrimidine-2-thione heterocyclic system possesses a distinct reactivity profile characterized by multiple nucleophilic and electrophilic centers, which dictates its behavior in subsequent chemical transformations.

The distribution of electron density within the ring system defines its reactive sites. Frontier Molecular Orbital (FMO) calculations on related structures indicate that the Highest Occupied Molecular Orbital (HOMO), associated with nucleophilic character, is primarily located on the pyrimidine (B1678525) ring, particularly the nitrogen atoms and the exocyclic sulfur atom. nih.gov The sulfur atom, being a soft nucleophile, readily participates in reactions with soft electrophiles. The N1 and N3 atoms also exhibit nucleophilic properties.

Conversely, the Lowest Unoccupied Molecular Orbital (LUMO), which indicates electrophilic character, is distributed across the carbonyl and imine functionalities within the ring. nih.gov The C2 carbon, bonded to both nitrogen atoms and the sulfur atom, is a key electrophilic center. Additionally, the C4 and C6 carbons can exhibit electrophilic character, especially when substituted with electron-withdrawing groups.

Reactivity Sites in 1,2-Dihydropyrimidine-2-thione

| Site | Type | Description |

|---|---|---|

| Exocyclic Sulfur (S) | Nucleophilic | Acts as a soft nucleophile, readily undergoing alkylation and other reactions with electrophiles. nih.gov |

| Nitrogen atoms (N1, N3) | Nucleophilic | Can be alkylated or acylated, depending on reaction conditions and steric hindrance. nih.gov |

| Carbon C2 | Electrophilic | Susceptible to attack by strong nucleophiles. |

| Carbon C4 | Electrophilic | Can be attacked by nucleophiles, especially in oxidized pyrimidine forms. |

| Carbon C5-C6 double bond | Nucleophilic | Can react with electrophiles. |

The presence of multiple reactive sites raises the issue of regioselectivity in derivatization reactions. The outcome of a reaction often depends on the nature of the electrophile or nucleophile and the reaction conditions.

For instance, alkylation reactions typically occur preferentially at the exocyclic sulfur atom due to its high nucleophilicity, leading to the formation of S-alkyl derivatives. nih.gov This S-alkylation is a common transformation. However, under different conditions, particularly with hard electrophiles or after deprotonation of the N-H protons, N-alkylation can be achieved. N-methylation at the N1 position leads to the formation of the target compound, 1-Methyl-1,2-dihydropyrimidine-2-thione. mdpi.com Further reactions at the N3 position are also possible.

Oxidation reactions also exhibit regioselectivity. For example, oxidation with reagents like cerium ammonium (B1175870) nitrate (B79036) can lead to the aromatization of the dihydropyrimidine (B8664642) ring to a pyrimidine. researchgate.net The specific outcome and the position of oxidation can be influenced by the substituents present on the ring.

Thione-Thiol Tautomerism and its Chemical Consequences

The 1-methyl-1,2-dihydropyrimidine-2-thione molecule does not exist as a single, static structure but rather as a dynamic equilibrium between two tautomeric forms: the thione and the thiol. Due to the methyl group substitution at the N1 position, the tautomerism involves the proton on the N3 nitrogen atom. The equilibrium is established between the 1-methyl-3,4-dihydropyrimidine-2(1H)-thione form and the 1-methyl-1,4-dihydropyrimidine-2-thiol form. This equilibrium is crucial as it dictates the molecule's chemical properties and reactivity.

Factors Influencing Tautomeric Distribution

The position of the thione-thiol equilibrium is not fixed and is highly sensitive to its environment, primarily solvent polarity, and the nature of any substituents on the pyrimidine ring.

Solvent Polarity: The choice of solvent has a pronounced effect on which tautomer predominates. In polar, protic solvents such as ethanol (B145695) and water, the more polar thione form is preferentially stabilized and is the major species present. cdnsciencepub.comcdnsciencepub.com Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or dioxane, the equilibrium shifts to favor the less polar thiol tautomer. cdnsciencepub.com This phenomenon is a well-established principle for related heterocyclic thiones, where the polar thione form interacts more strongly with polar solvent molecules. cdnsciencepub.com

Substituents: The electronic nature of substituent groups attached to the dihydropyrimidine ring can also influence the tautomeric distribution, although specific quantitative studies on this compound are scarce. Drawing parallels from other heterocyclic systems, it can be inferred that electron-withdrawing groups would generally favor the thione form by increasing the acidity of the N-H bond, while electron-donating groups might slightly favor the thiol form.

The following interactive table summarizes the qualitative effects of solvent polarity on the tautomeric distribution for pyrimidine-2-thione systems.

| Solvent Type | Predominant Tautomer | Rationale |

| Polar (e.g., Water, Ethanol) | Thione | Stabilization of the more polar C=S bond and N-H group through hydrogen bonding. |

| Non-polar (e.g., Cyclohexane) | Thiol | Thiol form is less polar and more stable in a non-polar environment. |

| Aprotic Polar (e.g., Acetonitrile) | Thione | The thione form is generally favored, though the equilibrium may be less shifted than in protic solvents. cdnsciencepub.com |

Role of Tautomerism in Reactivity and Synthetic Outcomes

The existence of the thione-thiol equilibrium is of significant consequence for the synthetic chemistry of 1-methyl-1,2-dihydropyrimidine-2-thione. The two tautomers possess different reactive sites, leading to distinct products depending on the reaction conditions.

The thiol tautomer, with its nucleophilic sulfur atom, is the key intermediate for reactions such as S-alkylation and S-arylation. These reactions are synthetically valuable for introducing a wide variety of functional groups to the pyrimidine scaffold. The thiol form is also the species responsible for oxidative dimerization to form disulfide bridges. cdnsciencepub.comcdnsciencepub.com

In contrast, reactions targeting the nitrogen or carbon atoms of the ring may proceed through the thione tautomer. The differing reactivity of dihydropyrimidine-2-thiones compared to their dihydropyrimidin-2-one counterparts in oxidation reactions is often attributed to the stability and reactivity of the thiol tautomer.

Oxidation and Reduction Pathways of the Dihydropyrimidine-2-thione Core

The dihydropyrimidine-2-thione nucleus can undergo a variety of oxidation and reduction reactions, targeting either the heterocyclic ring or the thione functional group.

Oxidation Pathways: The oxidation of the dihydropyrimidine-2-thione core can proceed via two main pathways:

Oxidation of the Sulfur Moiety: The most common oxidation reaction involves the thiol tautomer. In the presence of mild oxidizing agents or even air and light, the thiol can be oxidized to form a symmetrical disulfide. cdnsciencepub.comcdnsciencepub.com This process is often reversible. cdnsciencepub.com Stronger oxidation can lead to the formation of sulfinic or sulfonic acids, though this can be accompanied by ring degradation.

Dehydrogenation of the Dihydropyrimidine Ring: Aromatization of the dihydropyrimidine ring to the corresponding pyrimidine is a potential transformation. However, this is often more challenging for the thione derivatives than for their oxygen analogs. Powerful oxidants such as potassium peroxydisulfate (B1198043) or oxone may not yield the desired pyrimidine-2(1H)-thione, as the sulfur atom is also susceptible to oxidation, leading to a complex mixture of products.

Reduction Pathways: The reduction of 1-methyl-1,2-dihydropyrimidine-2-thione can also target either the ring or the thione group.

Reduction of the Dihydropyrimidine Ring: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), can be used to reduce the C=N and C=C double bonds within the dihydropyrimidine ring. rsc.org This can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. The exact product distribution is highly dependent on the reaction conditions and the substitution pattern of the ring. rsc.org

Reductive Desulfurization: The thione group can be completely removed through a process known as reductive desulfurization. This is a powerful synthetic tool for converting the C=S group into a methylene (CH₂) group or for accessing the corresponding pyrimidine without the sulfur atom. Common reagents for this transformation include Raney Nickel and Nickel Boride (generated in situ from NiCl₂ and NaBH₄). researchgate.netchem-station.com For example, related 2-thiobarbiturate compounds undergo efficient desulfurization with Nickel Boride to yield hexahydropyrimidine-4,6-diones. researchgate.net

The following table provides a summary of key transformations.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Air, Light, Mild Oxidants | Symmetrical Disulfide |

| Reduction | Sodium Borohydride (NaBH₄) | Tetrahydropyrimidine-2-thione |

| Desulfurization | Raney Nickel or Nickel Boride | 1-Methyl-hexahydropyrimidin-2-one or other reduced species |

Mechanistic Studies of Biochemical Interactions

Ligand-Target Interaction Studies at the Molecular Level

Derivatives of 1,2-dihydropyrimidine-2-thione have been identified as inhibitors of several key enzymes involved in disease pathogenesis. The inhibitory mechanisms for some of these enzymes are discussed below.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. rsc.org Dihydropyrimidine-2-thione derivatives have been investigated as potent inhibitors of this enzyme. rsc.orgrsc.org Studies have shown that these compounds exhibit significant inhibition of Mpro, with some derivatives displaying exceptional binding affinities. rsc.org The inhibition of Mpro by these compounds disrupts the viral life cycle. rsc.orgnih.gov

Eg5 Kinesin: Eg5, a member of the kinesin superfamily, is essential for the formation of the bipolar mitotic spindle during cell division and is a target for anticancer therapies. mdpi.comnih.gov Dihydropyrimidine-2-thione derivatives, which are analogues of the known Eg5 inhibitor monastrol, have been synthesized and evaluated for their inhibitory activity against the Eg5 motor protein. nih.govsums.ac.irscielo.br These compounds have been shown to interfere with the proper assembly of the mitotic spindle. nih.gov One study found that a specific dihydropyrimidine-2-thione derivative acts as a mixed-type inhibitor of Eg5. mdpi.com

DNA Gyrase: DNA gyrase is a bacterial enzyme that is a validated target for antibiotics. nih.gov Certain dihydropyrimidine (B8664642) derivatives have been synthesized and shown to possess antibacterial effects, likely through the inhibition of DNA gyrase. researchgate.net Molecular docking and dynamics simulations have supported the hypothesis that these compounds inhibit the enzyme. researchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of skin hyperpigmentation. nih.gov An acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione has been synthesized and demonstrated potent inhibition of tyrosinase, with an IC50 value of 1.97 μM, which is nearly seven-fold better than a known tyrosinase inhibitor. nih.govnih.gov Molecular docking studies have further supported the inhibitory potential of this compound against tyrosinase. nih.govresearchgate.net

Ribonucleotide Reductase (RNR): Ribonucleotide reductase is an essential enzyme for DNA synthesis and is a target for cancer chemotherapy. mdpi.com The same acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione that inhibits tyrosinase was also found to interact with ribonucleotide reductase. nih.gov In-silico studies showed that this compound exhibited a binding energy of -19.68 kJ/mol within the active pocket of RNR, suggesting its potential as an inhibitor of DNA synthesis. nih.govnih.gov

Molecular docking studies have been instrumental in elucidating the binding modes of dihydropyrimidine-2-thione derivatives with their target enzymes. These studies reveal key interactions such as hydrogen bonding and hydrophobic interactions that are crucial for binding affinity.

SARS-CoV-2 Main Protease: For the inhibition of SARS-CoV-2 Mpro, key design elements for dihydropyrimidine-2-thione derivatives include proton donor/acceptor groups and fluorinated moieties to enhance interactions with key amino acid residues in the active site. rsc.org

Eg5 Kinesin: In the case of Eg5 kinesin, a potent dihydropyrimidinone inhibitor was found to form four hydrogen bonds with Asn190, Lys260, Glu201, and Lys157, and also exhibited an alkyl repulsive force with Val280 within a binding pocket. mdpi.com Another study on dihydropyrimidine-2-one derivatives highlighted that the acyl oxygen and secondary amino hydrogen atom are essential for Eg5 inhibition, as they can form three hydrogen bonds with amino acids in the active site. nih.gov

Tyrosinase and Ribonucleotide Reductase: For the acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, intermolecular N–H···S and C–H···O hydrogen bonds were observed in its crystal structure, which contribute to its molecular packing. nih.gov Hirshfeld surface analysis indicated that H···H (59.5%), H···S/S···H (16.1%), and H···C/C···H (13.1%) interactions are the most significant contributions to the crystal packing. nih.gov

The following table summarizes the key molecular interactions for dihydropyrimidine derivatives with their respective enzyme targets.

| Target Enzyme | Interacting Residues/Moieties | Type of Interaction | Reference |

| SARS-CoV-2 Main Protease | Proton donor/acceptor groups, fluorinated moieties | Enhanced interactions | rsc.org |

| Eg5 Kinesin | Asn190, Lys260, Glu201, Lys157, Val280 | Hydrogen bonds, alkyl repulsive force | mdpi.com |

| Tyrosinase | N–H, C–H groups | N–H···S and C–H···O hydrogen bonds | nih.gov |

| Ribonucleotide Reductase | Active pocket residues | Molecular interactions | nih.gov |

Structure-activity relationship (SAR) studies have been conducted to optimize the design of dihydropyrimidine-2-thione derivatives for enhanced target binding affinity.

SARS-CoV-2 Main Protease: For SARS-CoV-2 Mpro inhibitors, comprehensive SAR studies have been employed to optimize lead compounds identified through predictive docking. rsc.orgrsc.org These studies have led to the synthesis of derivatives with exceptional in vitro binding affinities, such as compounds 12j (IC50 = 0.063 μM) and 12l (IC50 = 0.054 μM). rsc.org

Eg5 Kinesin: SAR studies on dihydropyrimidine derivatives targeting Eg5 have revealed that at the C-6 position, electron-withdrawing groups at the para position of a phenyl ring enhance cytotoxic activity. nih.gov Conversely, the presence of a phenyl ring at the ester's position (C-5) reduces the anticancer ability. nih.gov Furthermore, the thiocarbonyl derivative proved to be more effective than the carbonyl one. nih.gov

Molecular Docking and Virtual Screening for Predictive Interaction Profiling

Molecular docking and virtual screening are powerful computational tools used to predict the binding modes and affinities of small molecules to their biological targets, thereby guiding the design and optimization of new inhibitors.

SARS-CoV-2 Main Protease: A predictive docking tool was used to identify promising dihydropyrimidine-2-thione lead compounds against the Main Protease of SARS-CoV-2. rsc.org This was followed by molecular dynamic simulations which substantiated the binding mechanism and revealed that a potent compound maintains robust stability with the target protein. rsc.org

Eg5 Kinesin: Molecular docking of both R and S stereoisomers of 3,4-dihydropyrimidine-2-one derivatives was performed to study their interaction with the kinesin spindle protein binding site. sums.ac.ir These studies indicated that the S stereoisomer of one derivative showed a more stable binding with the active site of the enzyme. sums.ac.ir

Tyrosinase and Ribonucleotide Reductase: Molecular docking was utilized to determine the binding orientation and nature of molecular interactions of an acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione within the active pockets of tyrosinase and RNR protein. nih.gov The compound exhibited a binding energy of -19.68 kJ/mol with RNR. nih.govnih.gov

The table below presents a summary of the binding energies and docking scores for selected dihydropyrimidine derivatives against their targets.

| Compound Class | Target Enzyme | Binding Energy / Docking Score | Reference |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Ribonucleotide Reductase | -19.68 kJ/mol | nih.govnih.gov |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Mammalian DNA | -21.32 kJ/mol | nih.govnih.gov |

Biophysical Characterization of Compound-Biomolecule Associations

Detailed biophysical characterization of the association between 1-Methyl-1,2-dihydropyrimidine-2-thione and its biomolecular targets is not extensively documented in the reviewed literature. However, the inhibitory activities of its derivatives have been measured using assays such as the microtubule-activated ATPase assay for Eg5 motor protein. mdpi.com

Cellular Mechanism of Action Investigations

Investigations into the cellular mechanisms of action of dihydropyrimidine-2-thione derivatives have focused on their effects on molecular pathways within cancer cells.

Emerging Research Applications in Non Biomedical Fields

Exploration in Materials Science (e.g., Functional Polymers, Adhesives)

The dihydropyrimidine-2-thione core is recognized for its potential as a building block in polymer chemistry. Although research specifically detailing the use of 1-Methyl-1,2-dihydropyrimidine-2-thione as a monomer is not extensively documented, studies on related N-substituted dihydropyrimidine-thiones provide insights into its potential for creating functional polymers.

The presence of the reactive thione group and the dihydropyrimidine (B8664642) ring allows for various polymerization and modification reactions. For instance, the N-H group in unsubstituted dihydropyrimidine-2-thiones can be a site for polymerization, and the thione group can participate in addition reactions or be converted to other functional groups. In the case of 1-Methyl-1,2-dihydropyrimidine-2-thione, the methylation at the N1 position alters its reactivity. While it cannot participate in reactions requiring the N1-proton, the lone pair of electrons on the nitrogen atom can still influence the electronic properties of the pyrimidine (B1678525) ring and the thione group.

Research on analogous structures suggests that polymers incorporating the dihydropyrimidine-thione moiety could exhibit interesting properties such as thermal stability, specific optical characteristics, or the ability to coordinate with metal ions. The methyl group in 1-Methyl-1,2-dihydropyrimidine-2-thione could potentially enhance the solubility of resulting polymers in organic solvents, a crucial factor for processing and application.

Currently, there is a lack of specific data on the use of 1-Methyl-1,2-dihydropyrimidine-2-thione in the formulation of adhesives. However, the fundamental properties of polymers derived from related heterocyclic compounds, such as their potential for strong intermolecular interactions, suggest that this could be a plausible area for future investigation.

Table 1: Potential Polymerization Strategies for Dihydropyrimidine-2-thione Derivatives

| Polymerization Method | Reactive Site on Monomer | Potential Polymer Properties | Relevance to 1-Methyl-1,2-dihydropyrimidine-2-thione |

| Ring-Opening Polymerization | Pyrimidine Ring | Thermally stable, potentially biodegradable | Requires specific ring strain, less likely for the core ring |

| Addition Polymerization | C=C bond (if present as a substituent) | Tunable properties based on substituent | Dependent on the synthesis of a vinyl-substituted derivative |

| Condensation Polymerization | Reactive groups on substituents | High-performance polymers (e.g., polyamides, polyesters) | Requires functionalization of the core structure |

| Post-Polymerization Modification | Thione group (C=S) | Introduction of specific functionalities | The thione group remains a key reactive site |

Applications in Dye Chemistry (e.g., Fabric Dyes)

The field of dye chemistry often utilizes heterocyclic compounds as chromophores due to their delocalized electron systems, which can absorb light in the visible spectrum. The dihydropyrimidine-2-thione structure, with its conjugated system of double bonds and heteroatoms, has the basic framework of a chromophore.

While there is no direct evidence in the reviewed literature of 1-Methyl-1,2-dihydropyrimidine-2-thione being used as a fabric dye, its structural features suggest a potential for such applications. The color of an organic molecule is determined by the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Chemical modifications to the core structure can tune this energy gap, thereby altering the color.

The introduction of a methyl group at the N1 position, as in 1-Methyl-1,2-dihydropyrimidine-2-thione, can have a subtle but noticeable effect on the electronic properties of the molecule. This can influence its absorption spectrum and, consequently, its color. Furthermore, the thione group is a known auxochrome, a group that can intensify the color of a chromophore.

For a compound to be an effective fabric dye, it must not only possess color but also be able to bind to the fabric. This is often achieved through functional groups that can form hydrogen bonds, covalent bonds, or strong van der Waals interactions with the fibers. While 1-Methyl-1,2-dihydropyrimidine-2-thione itself may not have strong fiber-binding capabilities, it could serve as a precursor for more complex dye molecules. Functional groups that promote adhesion to textiles could be introduced through further chemical synthesis.

Table 2: Key Structural Features of Potential Dihydropyrimidine-Based Dyes

| Feature | Role in Dye Molecule | Implication for 1-Methyl-1,2-dihydropyrimidine-2-thione |

| Chromophore | The light-absorbing part of the molecule | The dihydropyrimidine-thione core |

| Auxochrome | Modifies the ability of the chromophore to absorb light | The thione (C=S) group and the nitrogen atoms |

| Bonding Group | Enables the dye to adhere to the fabric | Would require further functionalization of the molecule |

Potential in Catalysis or Asymmetric Synthesis as Chiral Scaffolds

The use of chiral organic molecules as catalysts or scaffolds in asymmetric synthesis is a cornerstone of modern organic chemistry. These molecules can create a chiral environment that favors the formation of one enantiomer of a product over the other. Heterocyclic compounds are frequently employed in this context due to their rigid structures and the presence of heteroatoms that can coordinate with metal catalysts or interact with substrates.

For 1-Methyl-1,2-dihydropyrimidine-2-thione to be used as a chiral scaffold, it would first need to be resolved into its separate enantiomers or synthesized in an enantiomerically pure form. The dihydropyrimidine ring is not planar, and if appropriately substituted, can be chiral.

Once a chiral, enantiomerically pure form of a 1-Methyl-1,2-dihydropyrimidine-2-thione derivative is obtained, it could potentially be used in several ways in catalysis:

As a Chiral Ligand: The nitrogen and sulfur atoms in the molecule could coordinate to a metal center, creating a chiral metal complex that can catalyze a variety of asymmetric reactions. The methyl group could influence the steric environment around the metal center, which is a critical factor in achieving high enantioselectivity.

As an Organocatalyst: The molecule itself, or a derivative, could act as a catalyst. The basic nitrogen atoms could function as Lewis bases, or the molecule could be functionalized with acidic or basic groups to promote specific reactions.

It is important to note that the scientific literature currently lacks specific examples of 1-Methyl-1,2-dihydropyrimidine-2-thione being used for these purposes. The exploration of dihydropyrimidine-thiones in asymmetric catalysis is an area with potential for future development, and the N-methylated derivative represents one of many possible structures that could be investigated.

Table 3: Potential Roles of 1-Methyl-1,2-dihydropyrimidine-2-thione Derivatives in Asymmetric Synthesis

| Role | Mechanism of Action | Key Molecular Features |

| Chiral Ligand | Coordination to a metal to form a chiral catalyst | Nitrogen and sulfur atoms for metal binding; chiral centers for enantioselectivity |

| Organocatalyst | Direct interaction with substrates to create a chiral transition state | Basic nitrogen atoms, potential for functionalization with other catalytic groups |

| Chiral Auxiliary | Temporarily attached to a substrate to direct a stereoselective reaction | A site for covalent attachment to the substrate and easy removal after the reaction |

Challenges and Future Research Trajectories

Advancements in Sustainable and Green Synthetic Methodologies

The traditional Biginelli reaction, a cornerstone for synthesizing DHPMs, often involves harsh conditions, long reaction times, and the use of volatile organic solvents, leading to low yields and environmental concerns. nih.govtaylorandfrancis.comnih.gov Future research is heavily focused on developing more sustainable and green synthetic protocols. A significant trend is the move towards solvent-free conditions, which not only minimizes waste but can also simplify product isolation. nih.govtandfonline.comingentaconnect.com

Energy-efficient techniques such as microwave irradiation and ultrasound assistance are at the forefront of this green revolution. tandfonline.com Microwave-assisted synthesis, often performed under solvent-free conditions, has been shown to dramatically reduce reaction times from hours to minutes while significantly improving yields. tandfonline.comingentaconnect.comnih.govchemrxiv.org Similarly, ultrasound-assisted methods provide enhanced reaction rates and high yields by utilizing the phenomenon of acoustic cavitation. nih.govshd.org.rsresearchgate.netut.ac.ir The use of water as a reaction medium, replacing toxic organic solvents, represents another key green strategy. tandfonline.com Researchers are also exploring benign, natural catalysts, such as citrus juice, to drive the synthesis, further aligning the process with the principles of green chemistry. rsc.orgrsc.orgnih.gov

| Methodology | Key Advantages | Typical Reaction Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Rapid heating, reduced reaction time, often solvent-free. | 2-15 minutes | Good to excellent (up to 98%) | tandfonline.comingentaconnect.comtandfonline.com |

| Ultrasound Assistance | Enhanced reaction rates, milder conditions, improved yields. | 20-30 minutes | High (up to 93%) | nih.govshd.org.rsut.ac.ir |

| Solvent-Free Conditions | Reduced waste, simplified workup, lower environmental impact. | Variable (minutes to hours) | Often improved over solvent-based methods | nih.govtandfonline.com |

| Aqueous Media | Environmentally benign, inexpensive, safe. | Variable | Good to excellent | tandfonline.com |

| Natural Catalysts (e.g., Citrus Juice) | Renewable, biodegradable, non-toxic. | ~15 minutes | Excellent (up to 95%) | rsc.orgrsc.org |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

To overcome the limitations of classical acid catalysis in the Biginelli reaction, a major research thrust is the development of novel, more efficient, and reusable catalytic systems. ionike.com Ionic liquids (ILs) have emerged as promising catalysts and reaction media due to their low volatility, thermal stability, and tunable properties. ionike.comsphinxsai.com Both neutral and acidic ionic liquids have been shown to effectively catalyze the synthesis of DHPMs, often under solvent-free conditions, with the added benefit of catalyst recyclability. nih.govionike.comsphinxsai.comrsc.orgacs.org

Heterogeneous catalysts are also gaining prominence as they offer straightforward separation and reuse, aligning with green chemistry principles. ichem.md Examples include:

Solid Acid Catalysts: Materials like polymer-based solid acids and heteropolyacids immobilized on clay supports (HPA-Clay) have demonstrated high catalytic efficiency and stability over multiple reaction cycles. ingentaconnect.comichem.md

Lewis Acids: A variety of Lewis acids, including ferric chloride, samarium perchlorate, and holmium chloride, have been successfully employed to improve reaction yields and rates. nih.govtandfonline.comut.ac.ir

Organocatalysts: The use of metal-free organocatalysts is an attractive alternative to avoid potential metal contamination of the final products. organic-chemistry.org

The combination of different catalytic systems, such as heteropolyacids with ionic liquids, is being explored to leverage synergistic effects that can tune the reaction mechanism and significantly accelerate reaction kinetics. rsc.orgbohrium.com

Deeper Elucidation of Complex Reaction Mechanisms and Intermediates

Despite being over a century old, the precise mechanism of the Biginelli reaction is still a subject of debate, with evidence supporting multiple pathways depending on the specific reactants and conditions. chim.itwikipedia.org Future research aims to achieve a more profound understanding of these complex reaction mechanisms. The three primary proposed mechanisms are:

Iminium Intermediate Pathway: This is the most widely accepted mechanism, involving the initial condensation of the aldehyde and urea (B33335) to form an N-acyliminium ion intermediate. This intermediate then acts as an electrophile for the addition of the β-dicarbonyl compound. organic-chemistry.orgchim.itwikipedia.org

Enamine Intermediate Pathway: In this route, the β-dicarbonyl compound and urea first form an enamine, which then reacts with the aldehyde.

Knoevenagel Pathway: This pathway involves an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound. chim.it